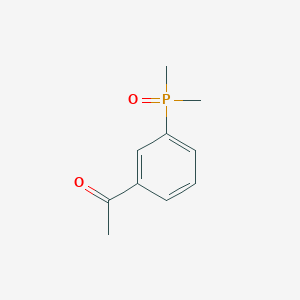
1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one is an organic compound with the molecular formula C10H13O2P It is characterized by the presence of a dimethylphosphoryl group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one typically involves the reaction of 3-bromophenyl ethanone with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various chemical reactions. Its phosphoryl group can interact with nucleophiles, leading to the formation of new chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Phenylethanone: Similar structure but lacks the dimethylphosphoryl group.
1-(3,4-Dimethoxyphenyl)ethanone: Contains methoxy groups instead of the dimethylphosphoryl group.
1-(3-Bromophenyl)ethanone: Contains a bromine atom instead of the dimethylphosphoryl group.
Uniqueness: 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
IUPAC Name |
1-(3-dimethylphosphorylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O2P/c1-8(11)9-5-4-6-10(7-9)13(2,3)12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECHFFROVNFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2908996.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2908997.png)
![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)
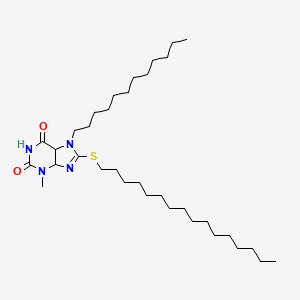
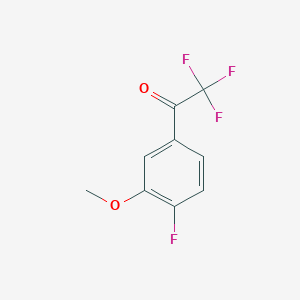
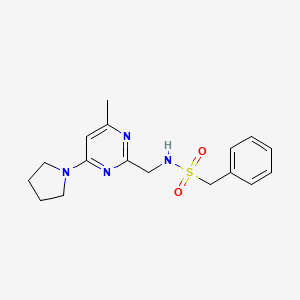
![2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909009.png)
![3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2909011.png)
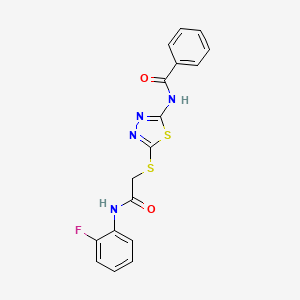
![3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2909013.png)
![3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2909014.png)

![N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2909017.png)
![2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2909018.png)
